molecular formula C8H7FN2O2 B1448658 5-Fluoro-2,6-dimethoxynicotinonitrile CAS No. 1845696-07-2

5-Fluoro-2,6-dimethoxynicotinonitrile

Cat. No.: B1448658
CAS No.: 1845696-07-2
M. Wt: 182.15 g/mol
InChI Key: GLMOMZLNZMONFP-UHFFFAOYSA-N
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Description

5-Fluoro-2,6-dimethoxynicotinonitrile is an organic compound with the molecular formula C8H7FN2O2. It is a derivative of nicotinonitrile, characterized by the presence of fluorine and methoxy groups at specific positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,6-dimethoxynicotinonitrile typically involves the introduction of fluorine and methoxy groups onto a nicotinonitrile scaffold. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the nicotinonitrile ring. The methoxy groups can be added through methylation reactions using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,6-dimethoxynicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-Fluoro-2,6-dimethoxynicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,6-dimethoxynicotinonitrile involves its interaction with molecular targets in biological systems. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The nitrile group may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxynicotinonitrile
  • 2,6-Dimethoxynicotinonitrile
  • 5-Fluoro-3-methoxynicotinonitrile

Uniqueness

5-Fluoro-2,6-dimethoxynicotinonitrile is unique due to the specific arrangement of fluorine and methoxy groups on the nicotinonitrile scaffold. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of both fluorine and methoxy groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-fluoro-2,6-dimethoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c1-12-7-5(4-10)3-6(9)8(11-7)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMOMZLNZMONFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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